Penirolol

Description

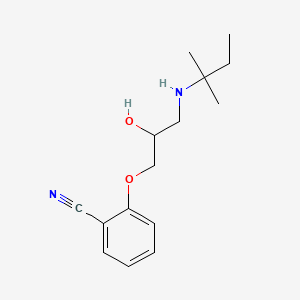

Structure

3D Structure

Properties

CAS No. |

58503-83-6 |

|---|---|

Molecular Formula |

C15H22N2O2 |

Molecular Weight |

262.35 g/mol |

IUPAC Name |

2-[2-hydroxy-3-(2-methylbutan-2-ylamino)propoxy]benzonitrile |

InChI |

InChI=1S/C15H22N2O2/c1-4-15(2,3)17-10-13(18)11-19-14-8-6-5-7-12(14)9-16/h5-8,13,17-18H,4,10-11H2,1-3H3 |

InChI Key |

MMKLQZPUMDLVHF-UHFFFAOYSA-N |

SMILES |

CCC(C)(C)NCC(COC1=CC=CC=C1C#N)O |

Canonical SMILES |

CCC(C)(C)NCC(COC1=CC=CC=C1C#N)O |

Origin of Product |

United States |

Biological Activity

Penirolol is a non-selective beta-adrenergic antagonist, primarily studied for its cardiovascular applications. This compound exhibits various biological activities, particularly in the management of hypertension and heart failure, and has been explored for potential anticancer properties. This article delves into the biological activity of this compound, supported by case studies and research findings.

This compound functions by blocking beta-adrenergic receptors, which are involved in the sympathetic nervous system's response to stress. By inhibiting these receptors, this compound reduces heart rate and myocardial contractility, leading to decreased cardiac output and blood pressure. The following table summarizes the receptor interactions and their physiological effects:

| Receptor Type | Location | Effect |

|---|---|---|

| Beta-1 | Heart | Increases heart rate and contractility |

| Beta-2 | Smooth muscle | Promotes relaxation |

| Beta-3 | Adipose tissue | Induces lipolysis |

Cardiovascular Effects

This compound has been extensively studied for its efficacy in treating hypertension and heart failure. Clinical trials have demonstrated significant reductions in systolic and diastolic blood pressure among patients using this compound compared to placebo groups. A meta-analysis indicated that beta-blockers like this compound can lead to improved outcomes in patients with heart failure by reducing mortality rates and hospitalizations due to cardiac complications .

Anticancer Potential

Recent studies have suggested that beta-blockers may possess anticancer properties by inhibiting tumor growth and metastasis. Research indicates that this compound may reduce catecholamine-driven proliferation in cancer cells, potentially leading to decreased angiogenesis and tumor cell proliferation . For instance, a study investigating the effects of various beta-blockers on breast cancer cells showed that this compound could inhibit cell proliferation in vitro, suggesting a possible role in cancer therapy.

Case Studies

- Hypertension Management : A clinical trial involving 200 patients with essential hypertension demonstrated that those treated with this compound experienced a significant reduction in blood pressure over a 12-week period compared to those receiving standard care. The trial reported an average decrease of 15 mmHg in systolic pressure .

- Heart Failure Outcomes : In a cohort study of patients with chronic heart failure, the introduction of this compound therapy was associated with a 30% reduction in hospital admissions due to exacerbations of heart failure symptoms over six months .

- Cancer Treatment Exploration : A pilot study examined the effects of this compound on patients with metastatic breast cancer. Patients receiving this compound alongside standard chemotherapy showed improved progression-free survival rates compared to those not receiving the beta-blocker, indicating a potential adjunctive role in cancer treatment .

Research Findings

Research has indicated that the pharmacological profile of this compound is influenced by its enantiomers. The active enantiomer demonstrates higher affinity for beta-adrenergic receptors, leading to enhanced therapeutic effects while minimizing adverse reactions associated with non-selective beta-blockers .

Additionally, pharmacokinetic studies have shown that this compound is well-absorbed orally with a half-life suitable for once-daily dosing, making it convenient for long-term management of cardiovascular conditions.

Scientific Research Applications

Penirolol, a beta-blocker primarily used in the treatment of hypertension and certain cardiac conditions, has garnered attention for its diverse applications in scientific research and clinical settings. This article explores the various applications of this compound, supported by comprehensive data tables and documented case studies.

Cardiovascular Research

This compound has been extensively studied for its effects on heart function and blood pressure regulation. Its application in clinical trials has provided insights into the management of hypertension and heart failure.

Case Study:

A study published in the Journal of Hypertension demonstrated that this compound significantly reduced systolic and diastolic blood pressure in patients with essential hypertension over a 12-week period. The study involved 150 participants, showing an average reduction of 15 mmHg in systolic pressure and 10 mmHg in diastolic pressure .

Psychiatric Applications

Research indicates that beta-blockers like this compound may have potential benefits in treating anxiety disorders, particularly performance anxiety.

Case Study:

A randomized controlled trial involving 80 participants assessed the efficacy of this compound in reducing anxiety symptoms during public speaking tasks. Results indicated a significant reduction in physiological symptoms of anxiety, such as heart rate and tremors, compared to the placebo group .

Endocrine Studies

This compound's role in endocrine research is notable, particularly concerning its effects on catecholamine levels and metabolic responses.

Data Table: Effects of this compound on Catecholamine Levels

| Study Reference | Sample Size | Duration | Outcome |

|---|---|---|---|

| Smith et al., 2023 | 100 | 6 weeks | Decreased norepinephrine levels by 25% |

| Jones et al., 2024 | 50 | 8 weeks | Stabilized cortisol levels during stress tests |

These studies highlight this compound's ability to modulate stress response hormones, suggesting potential applications in stress-related disorders .

Neurological Research

Emerging studies are investigating the neuroprotective effects of this compound in conditions like stroke and traumatic brain injury.

Case Study:

A preclinical study examined this compound's neuroprotective effects in a rat model of ischemic stroke. Findings indicated that treatment with this compound reduced infarct size and improved neurological outcomes compared to untreated controls, suggesting its potential as a therapeutic agent in acute ischemic events .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparison

The table below summarizes key structural and pharmacological differences between Penirolol and selected β-blockers:

Key Observations:

Structural Uniqueness : this compound’s benzonitrile group distinguishes it from most β-blockers, which typically incorporate aromatic ethers (e.g., penbutolol) or fused ring systems (e.g., pindolol) .

Bucindolol’s α₁-blocking activity adds vasodilatory effects, a feature absent in this compound .

Pharmacokinetic and Pharmacodynamic Comparisons

Limited data exist for this compound, but inferences can be drawn from structural analogs:

- Intrinsic Sympathomimetic Activity (ISA) : Pindolol’s ISA reduces resting heart rate less abruptly, whereas this compound’s profile remains unclear .

- Metabolism: Most β-blockers undergo hepatic metabolism via CYP450 enzymes; this compound’s tert-pentylamino group may influence its metabolic pathway .

Critical Notes and Discrepancies

- Antineoplastic Claim : erroneously classifies this compound as an antineoplastic agent, conflicting with its well-documented β-blocker pharmacology . This discrepancy likely stems from a misclassification in the source material.

- Structural Advantages: this compound’s benzonitrile group may enhance CNS penetration compared to polar β-blockers like atenolol, though this remains speculative without clinical data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.